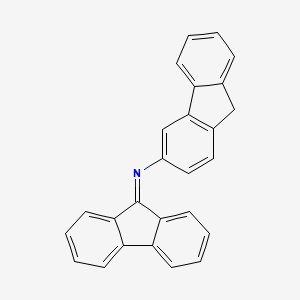![molecular formula C31H28Cl2N4O3 B11546887 N-{(1E)-3-[(2E)-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-1-[4-(diethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11546887.png)
N-{(1E)-3-[(2E)-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-1-[4-(diethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{(1E)-3-[(2E)-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-1-[4-(diethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a hydrazone linkage, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(1E)-3-[(2E)-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-1-[4-(diethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide typically involves multiple steps, starting with the preparation of the furan ring and the benzamide moiety. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the hydrazone linkage: This involves the reaction of a hydrazine derivative with an aldehyde or ketone to form the hydrazone.
Coupling of the furan and benzamide moieties: This step often requires the use of coupling reagents such as EDCI or DCC to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-{(1E)-3-[(2E)-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-1-[4-(diethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{(1E)-3-[(2E)-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-1-[4-(diethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{(1E)-3-[(2E)-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-1-[4-(diethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with a similar keto-enol tautomerism.
Acetylacetone: Another compound with keto-enol tautomerism, often used in similar synthetic applications.
Uniqueness
N-{(1E)-3-[(2E)-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-1-[4-(diethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide is unique due to its complex structure, which allows for a wide range of chemical modifications and applications. Its combination of a furan ring, hydrazone linkage, and benzamide moiety provides distinct chemical and biological properties not found in simpler compounds.
properties
Molecular Formula |
C31H28Cl2N4O3 |
|---|---|
Molecular Weight |
575.5 g/mol |
IUPAC Name |
N-[(E)-3-[(2E)-2-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]hydrazinyl]-1-[4-(diethylamino)phenyl]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C31H28Cl2N4O3/c1-3-37(4-2)24-13-10-21(11-14-24)18-28(35-30(38)22-8-6-5-7-9-22)31(39)36-34-20-25-15-17-29(40-25)23-12-16-26(32)27(33)19-23/h5-20H,3-4H2,1-2H3,(H,35,38)(H,36,39)/b28-18+,34-20+ |
InChI Key |
KIMOYNXWRBHBEA-MWPHWLQBSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(\C(=O)N/N=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)/NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-Decane-1,10-diylbis[3-(3-nitrophenyl)urea]](/img/structure/B11546807.png)
![2-(4-methyl-1,3-benzoxazol-2-yl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}phenol](/img/structure/B11546809.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline](/img/structure/B11546813.png)
![N-[2-(benzyloxy)ethyl]-4-butoxybenzamide](/img/structure/B11546821.png)
![5'-Methyl 3'-prop-2-en-1-yl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11546827.png)
![2-Ethoxy-4-[(E)-({2-[(thiophen-2-YL)formamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate](/img/structure/B11546847.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-{2-[(2-chlorobenzyl)oxy]naphthalen-1-yl}methylidene]acetohydrazide](/img/structure/B11546852.png)

![4,4'-oxybis(N-{2-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}benzamide)](/img/structure/B11546872.png)
![2-chloro-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11546873.png)
![4-(4-chlorophenyl)-2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B11546875.png)
![3,4-Dibromo-2-(((2-(3-chlorophenyl)benzo[d]oxazol-5-yl)imino)methyl)-6-methoxyphenol](/img/structure/B11546878.png)

![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11546902.png)